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molecular formula C9H8ClF B055044 3-(3-Chloro-4-fluorophenyl)-1-propene CAS No. 121626-73-1

3-(3-Chloro-4-fluorophenyl)-1-propene

Cat. No. B055044
M. Wt: 170.61 g/mol
InChI Key: LUVULFUQRHJDGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04920212

Procedure details

Three drops of a 30% strength solution of hexachloroplatinic acid in isopropanol were added with the aid of a pipette to a mixture of 234 g (1.37 mol) of 3-(3-chloro-4-fluorophenyl)propene and 261 g (1.45 mol) of (4-ethoxyphenyl)dimethylsilane. After a short time, an exothermic reaction took place and the mixture warmed to about 130° C. After cooling, the product was distilled in vacuo. 392 g (82%) of (4-ethoxyphenyl)-(dimethyl)-(3-(3-chloro-4-fluorophenyl)propyl)silane were obtained as a colorless oil of b.p.0.1 =165°-170° C., the purity of which was determined to be 97.4% by gas chromatography.
Quantity
234 g
Type
reactant
Reaction Step One
Name
(4-ethoxyphenyl)dimethylsilane
Quantity
261 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH2:9][CH:10]=[CH2:11])[CH:5]=[CH:6][C:7]=1[F:8].[CH2:12]([O:14][C:15]1[CH:20]=[CH:19][C:18]([SiH:21]([CH3:23])[CH3:22])=[CH:17][CH:16]=1)[CH3:13]>C(O)(C)C.[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl>[CH2:12]([O:14][C:15]1[CH:20]=[CH:19][C:18]([Si:21]([CH3:22])([CH3:23])[CH2:11][CH2:10][CH2:9][C:4]2[CH:5]=[CH:6][C:7]([F:8])=[C:2]([Cl:1])[CH:3]=2)=[CH:17][CH:16]=1)[CH3:13] |f:3.4.5|

Inputs

Step One
Name
Quantity
234 g
Type
reactant
Smiles
ClC=1C=C(C=CC1F)CC=C
Name
(4-ethoxyphenyl)dimethylsilane
Quantity
261 g
Type
reactant
Smiles
C(C)OC1=CC=C(C=C1)[SiH](C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After a short time, an exothermic reaction
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
DISTILLATION
Type
DISTILLATION
Details
the product was distilled in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=CC=C(C=C1)[Si](CCCC1=CC(=C(C=C1)F)Cl)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 392 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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